molecular formula C10H6ClFO2S B1304809 4-fluoronaphthalene-1-sulfonyl Chloride CAS No. 316-69-8

4-fluoronaphthalene-1-sulfonyl Chloride

Cat. No.: B1304809
CAS No.: 316-69-8
M. Wt: 244.67 g/mol
InChI Key: QEFYRYVTYJSUJE-UHFFFAOYSA-N
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Description

4-Fluoronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6ClFO2S. It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a sulfonyl chloride group is attached to the first position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoronaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 4-fluoronaphthalene. The process involves the reaction of 4-fluoronaphthalene with chlorosulfonic acid. The reaction is typically carried out at room temperature, and the mixture is stirred until gas evolution ceases .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Fluoronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone .

Scientific Research Applications

4-Fluoronaphthalene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-fluoronaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloronaphthalene-1-sulfonyl chloride
  • 4-Bromonaphthalene-1-sulfonyl chloride
  • 4-Iodonaphthalene-1-sulfonyl chloride

Comparison

4-Fluoronaphthalene-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom increases the compound’s reactivity and influences its behavior in chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

4-fluoronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFYRYVTYJSUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379147
Record name 4-fluoronaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-69-8
Record name 4-fluoronaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 316-69-8
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